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molecular formula POCl3<br>Cl3OP B157111 Phosphorus oxychloride CAS No. 10025-87-3

Phosphorus oxychloride

Cat. No. B157111
M. Wt: 153.33 g/mol
InChI Key: XHXFXVLFKHQFAL-UHFFFAOYSA-N
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Patent
US08198461B2

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[P:5]([Cl:9])([Cl:8])([Cl:7])=[O:6].FC(F)(F)C(O[C:15](=[O:20])[C:16](F)(F)F)=O.C[N:24]([CH:26]=[O:27])C.[N:28]1C=CC=[CH:30][CH:29]=1>C(Cl)CCl.C1C=CC=CC=1>[C:29]([CH2:30][C:26]([NH2:24])=[O:27])#[N:28].[O:6]=[P:5]([Cl:9])([Cl:8])[Cl:7].[C:16](#[N:24])[CH:15]([CH2:30][C:29]#[N:28])[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=P(Cl)(Cl)Cl
Name
Type
product
Smiles
C(C(O)CC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198461B2

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[P:5]([Cl:9])([Cl:8])([Cl:7])=[O:6].FC(F)(F)C(O[C:15](=[O:20])[C:16](F)(F)F)=O.C[N:24]([CH:26]=[O:27])C.[N:28]1C=CC=[CH:30][CH:29]=1>C(Cl)CCl.C1C=CC=CC=1>[C:29]([CH2:30][C:26]([NH2:24])=[O:27])#[N:28].[O:6]=[P:5]([Cl:9])([Cl:8])[Cl:7].[C:16](#[N:24])[CH:15]([CH2:30][C:29]#[N:28])[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=P(Cl)(Cl)Cl
Name
Type
product
Smiles
C(C(O)CC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08198461B2

Procedure details

These include commercial scale processes using thionyl chloride (SOCl2), phosphorous oxychloride (POCl3) or trifluoroacetic acid anhydride (TFAA) in solvents such as DMF and pyridine to convert the carboxamide to the corresponding nitrile (see Table 1). For instance, dehydration of cyanoacetamide with POCl3 in ethylene dichloride or benzene produces malonitrile in 70-80% yield (see, Surrey, et al., U.S. Pat. No. 2,389,217). However, the commercial dehydration of carboxamide substituents on nitrogen-containing heteroaryl compounds using these methods presents serious challenges. Most notable is general insolubility of these starting materials in solvents compatible with the dehydrating agents and by-products formation. For instance, dehydration of 5-amino-4-carboxamido-1,2,3-triazole with POCl3 in DMF requires protection of the 5-amino group and the 1-N of the triazole to effect the dehydration in 60% yield (see Mattzinger, et al., U.S. Pat. No. 4,619,991). Likewise dehydration of 4(5)-imidazole-carboxamide uses dichlorophenylphosphine oxide as a dehydrating agent to give 4-cyanoimidazole (see Leone-Bay and Glaser Syn. Comm. 17(12): 1409-12 (1987)). Dichlorophenylphosphine oxide is not readily available and is relatively expensive. Finally, dehydration of pyrazineamide uses neat phosphoryl chloride as a dehydrating agent to give 2-cyanopyrazine (see, Johnston U.S. Pat. No. 4,442,097). No solvent is used.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[P:5]([Cl:9])([Cl:8])([Cl:7])=[O:6].FC(F)(F)C(O[C:15](=[O:20])[C:16](F)(F)F)=O.C[N:24]([CH:26]=[O:27])C.[N:28]1C=CC=[CH:30][CH:29]=1>C(Cl)CCl.C1C=CC=CC=1>[C:29]([CH2:30][C:26]([NH2:24])=[O:27])#[N:28].[O:6]=[P:5]([Cl:9])([Cl:8])[Cl:7].[C:16](#[N:24])[CH:15]([CH2:30][C:29]#[N:28])[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)N
Name
Type
product
Smiles
O=P(Cl)(Cl)Cl
Name
Type
product
Smiles
C(C(O)CC#N)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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